molecular formula C24H27NO4 B7806360 (Z)-but-2-enedioic acid;N,N-dimethyl-2-(2-methylidene-9-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)ethanamine

(Z)-but-2-enedioic acid;N,N-dimethyl-2-(2-methylidene-9-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)ethanamine

Cat. No.: B7806360
M. Wt: 393.5 g/mol
InChI Key: PXERCSFUPPSBIT-BTJKTKAUSA-N
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Description

(Z)-but-2-enedioic acid;N,N-dimethyl-2-(2-methylidene-9-tricyclo[94003,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)ethanamine is a complex organic compound with a unique structure that combines a conjugated diene system with a tricyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-but-2-enedioic acid;N,N-dimethyl-2-(2-methylidene-9-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)ethanamine typically involves multiple steps:

    Formation of the Tricyclic Framework: The tricyclic structure can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile. This step requires precise control of temperature and pressure to ensure the correct stereochemistry.

    Introduction of the Methylidene Group: The methylidene group can be introduced via a Wittig reaction, where a phosphonium ylide reacts with a carbonyl compound.

    Attachment of the Ethanamine Moiety: The ethanamine group can be attached through a nucleophilic substitution reaction, where a suitable leaving group is replaced by the ethanamine moiety.

    Formation of the (Z)-but-2-enedioic Acid: The final step involves the formation of the (Z)-but-2-enedioic acid through an aldol condensation reaction, followed by selective reduction to achieve the desired (Z)-configuration.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylidene group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the double bonds in the conjugated diene system, converting them into single bonds and altering the electronic properties of the compound.

    Substitution: The ethanamine moiety can participate in nucleophilic substitution reactions, where the dimethylamine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as halides, thiols, and amines can be used in substitution reactions, often under basic or acidic conditions.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Saturated hydrocarbons.

    Substitution: Various substituted ethanamine derivatives.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, particularly those with tricyclic frameworks.

    Catalysis: Its unique structure may allow it to act as a catalyst or ligand in various organic reactions.

Biology

    Drug Development: The compound’s structure suggests potential biological activity, making it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biochemical Probes: It can be used as a probe to study biochemical pathways and interactions.

Medicine

    Diagnostics: The compound could be used in diagnostic assays to detect specific biomolecules.

Industry

    Materials Science: Its unique structure may impart desirable properties to materials, such as increased stability or specific electronic characteristics.

    Polymer Chemistry: It can be used as a monomer or comonomer in the synthesis of specialized polymers.

Mechanism of Action

The mechanism of action of (Z)-but-2-enedioic acid;N,N-dimethyl-2-(2-methylidene-9-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)ethanamine is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The tricyclic framework and conjugated diene system may allow it to fit into binding pockets of proteins, modulating their activity. The methylidene group and ethanamine moiety could participate in hydrogen bonding or electrostatic interactions, further stabilizing the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

    But-2-enedioic acid derivatives: Compounds with similar diene systems but lacking the tricyclic framework.

    Tricyclic amines: Compounds with similar tricyclic structures but different substituents on the amine group.

    Methylidene derivatives: Compounds with similar methylidene groups but different overall structures.

Uniqueness

The uniqueness of (Z)-but-2-enedioic acid;N,N-dimethyl-2-(2-methylidene-9-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)ethanamine lies in its combination of a conjugated diene system, a tricyclic framework, and a dimethylamine group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable target for further research and development.

Properties

IUPAC Name

(Z)-but-2-enedioic acid;N,N-dimethyl-2-(2-methylidene-9-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N.C4H4O4/c1-15-18-9-5-4-8-16(18)14-17(12-13-21(2)3)20-11-7-6-10-19(15)20;5-3(6)1-2-4(7)8/h4-11,17H,1,12-14H2,2-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXERCSFUPPSBIT-BTJKTKAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC1CC2=CC=CC=C2C(=C)C3=CC=CC=C13.C(=CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCC1CC2=CC=CC=C2C(=C)C3=CC=CC=C13.C(=C\C(=O)O)\C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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